

synthesis of 4-Amino-3-fluorophenylboronic acid hydrochloride

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Compound of Interest

Compound Name: 4-Amino-3-fluorophenylboronic acid hydrochloride

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An In-depth Technical Guide to the Synthesis of **4-Amino-3-fluorophenylboronic acid hydrochloride**

Abstract

4-Amino-3-fluorophenylboronic acid and its hydrochloride salt are pivotal reagents in modern medicinal chemistry and materials science. The presence of a fluorine atom ortho to the amino group and para to the boronic acid moiety significantly influences the compound's electronic properties, enhancing its utility as a building block in drug discovery. Specifically, the electron-withdrawing nature of fluorine lowers the pKa of the boronic acid, making it a more effective binder for diols, such as glucose, at physiological pH.^{[1][2]} This guide provides a comprehensive overview of the synthesis, characterization, and handling of **4-Amino-3-fluorophenylboronic acid hydrochloride**, tailored for researchers and professionals in drug development. We will delve into validated synthetic strategies, offering detailed experimental protocols and explaining the chemical principles that underpin these methodologies.

Introduction: A Versatile Building Block

4-Amino-3-fluorophenylboronic acid hydrochloride is a bifunctional organic compound featuring an aniline ring substituted with both a fluorine atom and a boronic acid group. This unique combination of functional groups makes it an invaluable intermediate for a range of chemical transformations.

- **Suzuki-Miyaura Cross-Coupling:** Arylboronic acids are cornerstone reagents for palladium-catalyzed Suzuki-Miyaura reactions, a powerful method for creating carbon-carbon bonds.^[1] This compound allows for the introduction of the 4-amino-3-fluorophenyl scaffold into complex molecular architectures, a common strategy in the synthesis of bioactive molecules.^[3]
- **Bioisosterism and Drug Design:** The boronic acid group can act as a bioisostere for other functional groups like carboxylic acids or phenols, potentially modifying a drug candidate's binding capabilities, solubility, and metabolic stability.^[4] The fluorine atom can enhance binding affinity, improve metabolic resistance, and modulate physicochemical properties.^[5]
- **Biosensing Applications:** The ability of boronic acids to reversibly bind with cis-diols is well-established. The fluorine substituent in this particular molecule lowers the boronic acid's pKa, which enhances its ability to form stable complexes with sugars like glucose at the physiological pH of 7.4.^{[1][6]} This property has led to its use in the development of advanced glucose-sensing materials for diabetes monitoring.^[2]

Table 1: Physicochemical Properties of **4-Amino-3-fluorophenylboronic acid hydrochloride**

Property	Value	Source
CAS Number	1256355-32-4	^[7]
Molecular Formula	C ₆ H ₈ BClFNO ₂	
Molecular Weight	191.40 g/mol	
Appearance	Solid (White to light yellow)	^[1]
Melting Point	150-160 °C	
Storage Conditions	2-8°C, under inert atmosphere	

Synthetic Strategies: A Comparative Analysis

Two primary, well-documented routes for the synthesis of 4-Amino-3-fluorophenylboronic acid have been established in the literature. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

Route A: Borylation of 4-Bromo-2-fluoroaniline via Lithium-Halogen Exchange

This is a widely cited and robust method that begins with the commercially available 4-bromo-2-fluoroaniline.^{[1][2]} The core of this synthesis involves a lithium-halogen exchange at low temperature to generate a highly reactive aryllithium species, which is then quenched with a boron electrophile (e.g., trimethyl borate). The amine functionality must be protected beforehand to prevent it from interfering with the strongly basic organolithium intermediate.

Route B: Borylation of 2-Fluoro-5-bromoaniline via Nickel-Catalyzed Coupling

An alternative approach starts from o-fluoronitrobenzene.^[8] This route involves an initial bromination, followed by the chemical reduction of the nitro group to an amine. The resulting 2-fluoro-5-bromoaniline is then subjected to a transition-metal-catalyzed borylation reaction, typically using a nickel catalyst and a diboron reagent like bis(pinacolato)diboron or tetrahydroxydiboron.

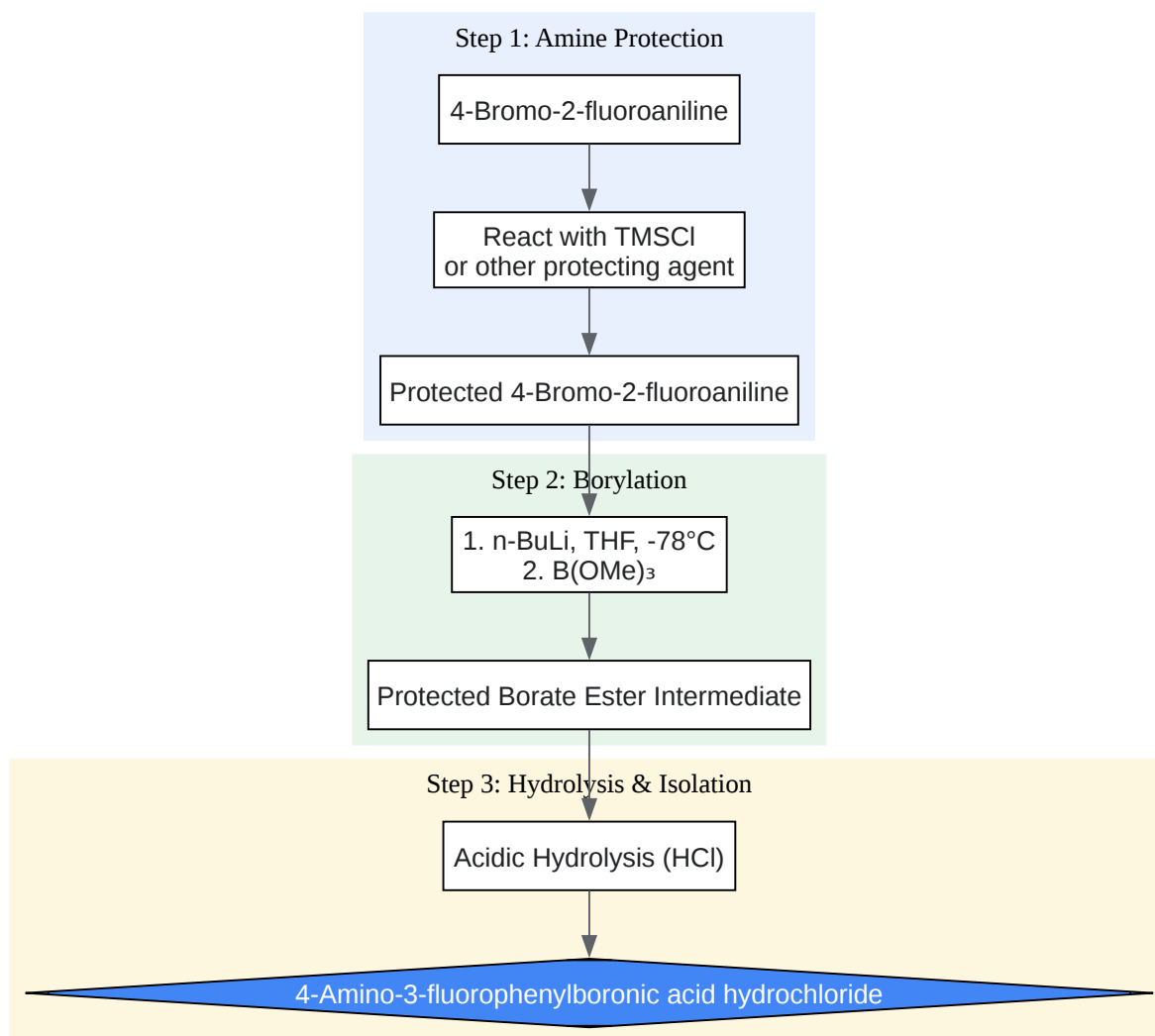
Table 2: Comparison of Synthetic Routes

Feature	Route A (Lithium-Halogen Exchange)	Route B (Nickel-Catalyzed Coupling)
Starting Material	4-Bromo-2-fluoroaniline	o-Fluoronitrobenzene
Key Transformation	Lithium-Halogen Exchange	Nickel-Catalyzed C-B Coupling
Reagents	n-BuLi, Trimethyl Borate, Amine Protecting Group	NBS, Iron Powder, NiCl ₂ (dppp), Tetrahydroxydiboron
Number of Steps	3 (Protection, Borylation, Deprotection/Hydrolysis)	3 (Bromination, Reduction, Borylation)
Reported Yield	~45-47%	~36% (overall)
Advantages	High yield, well-established procedure. [1]	Avoids cryogenic temperatures and highly pyrophoric reagents like n-BuLi.
Disadvantages	Requires cryogenic temperatures (-78 °C) and handling of pyrophoric n-BuLi.	Lower reported overall yield, requires transition metal catalyst. [8]

Detailed Experimental Protocol (Route A)

This section provides a detailed, step-by-step methodology for the synthesis of 4-Amino-3-fluorophenylboronic acid based on the lithium-halogen exchange route, which is then converted to its hydrochloride salt.[\[1\]](#)

Workflow Diagram



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Caption: Workflow for the synthesis of 4-Amino-3-fluorophenylboronic acid HCl.

Step 1: Protection of the Amine Group

Causality: The amine proton is acidic and would be deprotonated by the strong base *n*-butyllithium (*n*-BuLi), quenching the reagent and preventing the desired lithium-halogen exchange. Therefore, the amine must be protected. Silylation is a common and effective strategy.

- To a solution of 4-bromo-2-fluoroaniline (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add triethylamine (2.2 equiv).
- Cool the mixture to 0 °C in an ice bath.
- Add chlorotrimethylsilane (TMSCl, 2.1 equiv) dropwise, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure. The resulting residue, the protected aniline, can be purified by vacuum distillation.^[1]

Step 2: Lithium-Halogen Exchange and Borylation

Causality: The carbon-bromine bond is polarized, making the carbon atom electrophilic. The highly nucleophilic butyl group from *n*-BuLi attacks the bromine atom in a lithium-halogen exchange reaction, generating a potent aryl-lithium nucleophile. This reaction must be performed at cryogenic temperatures (-78 °C) to prevent side reactions. This nucleophile then attacks the electrophilic boron atom of trimethyl borate.

Caption: Core mechanism of the borylation step.

- Dissolve the purified, protected 4-bromo-2-fluoroaniline (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add *n*-BuLi (1.1 equiv, typically a 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 30-60 minutes at -78 °C.

- To this solution, add trimethyl borate (1.2 equiv) dropwise. The addition is exothermic, so maintain careful temperature control.
- Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.^[1]

Step 3: Hydrolysis and Isolation

Causality: The borate ester intermediate is hydrolyzed under acidic conditions (using HCl) to yield the free boronic acid. The use of hydrochloric acid simultaneously removes the silyl protecting group and forms the hydrochloride salt of the aniline, which often improves the compound's stability and crystallinity, aiding in its purification.

- Cool the reaction mixture from Step 2 to 0 °C in an ice bath.
- Slowly and carefully add aqueous hydrochloric acid (e.g., 0.1 N to 2 N HCl) to quench the reaction and initiate hydrolysis.
- Stir the biphasic mixture vigorously overnight at room temperature.
- Transfer the mixture to a separatory funnel. The aqueous layer contains the desired product. Extract the aqueous layer with a non-polar solvent like diethyl ether or pentane (2x) to remove organic impurities (e.g., butyl bromide).
- The aqueous layer can be concentrated, or the product can be precipitated. One method involves precipitating the product from pentane at 0°C to yield a light yellow solid.^[1]
- Collect the solid by vacuum filtration, wash with cold pentane, and dry under vacuum. The final product is **4-Amino-3-fluorophenylboronic acid hydrochloride**.

Characterization and Quality Control

Confirming the identity and purity of the final product is critical. A combination of spectroscopic and physical methods should be employed.

Table 3: Typical Characterization Data

Technique	Expected Result
^1H NMR	Aromatic protons will appear as distinct multiplets in the ~7.0-7.5 ppm range. The presence of the boronic acid protons ($\text{B}(\text{OH})_2$) may be observed as a broad singlet, which is D_2O exchangeable. The amine protons (as $-\text{NH}_3^+$) will also be present.[8]
^{13}C NMR	Aromatic carbons will show characteristic signals, with the carbon attached to the boron atom (ipso-carbon) being broad or sometimes unobserved due to quadrupolar relaxation. The C-F coupling will be evident.[1]
^{19}F NMR	A single resonance corresponding to the fluorine atom on the aromatic ring.
^{11}B NMR	A broad singlet in the range of ~28-32 ppm, characteristic of a trigonal planar arylboronic acid.
Mass Spec (ESI+)	The mass spectrum should show a peak corresponding to the free base $[\text{M}+\text{H}]^+$.
X-ray Crystallography	The definitive structure can be confirmed by single-crystal X-ray diffraction, which has been reported in the literature.[1]

Safety, Handling, and Storage

- Hazards: **4-Amino-3-fluorophenylboronic acid hydrochloride** is classified as acutely toxic if swallowed (GHS07, Warning). Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. The intermediate aryllithium species is highly reactive and air/moisture sensitive. All reactions involving $n\text{-BuLi}$ must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.

- Storage: The final product is reported to be moisture-sensitive.[1] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen) in a refrigerator (2-8 °C) to prevent degradation.

Conclusion and Future Perspectives

The synthesis of **4-Amino-3-fluorophenylboronic acid hydrochloride** via the lithium-halogen exchange pathway provides a reliable and high-yielding route to this valuable chemical intermediate. Its unique electronic and structural properties, conferred by the strategic placement of the amino, fluoro, and boronic acid groups, ensure its continued importance in the fields of medicinal chemistry and advanced materials. As drug discovery programs increasingly rely on fluorine-containing scaffolds and boronic acid chemistry, the demand for efficient and scalable syntheses of this and related building blocks will undoubtedly grow.[3][9] Future research may focus on developing catalytic, milder methods that avoid cryogenic conditions, further enhancing the accessibility of this versatile reagent.

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